molecular formula C15H24N4O3S B2500517 8-((2-ethoxyethyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 442864-95-1

8-((2-ethoxyethyl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2500517
CAS RN: 442864-95-1
M. Wt: 340.44
InChI Key: ZGUHDIQCXALWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis analysis includes the starting materials, the reagents used, the conditions under which the reactions are carried out, and the yield of the product .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .

Scientific Research Applications

Antitumor Activity

This compound has been investigated for its potential as an antitumor agent. Studies have shown that it exhibits significant activity against certain cancer cell lines, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells . Further research in this area could explore its mechanism of action and optimize its efficacy.

Antioxidant Properties

The compound demonstrates promising antioxidant activity. Its ability to scavenge free radicals and protect cells from oxidative damage makes it relevant for applications in health and disease prevention . Researchers may explore its use in formulations for antioxidant supplements or skincare products.

Hydrogen Bonding Interactions

In silico docking studies have revealed that the compound forms stable hydrogen bonds with specific amino acids (Arg184 and Lys179) within binding pockets. These interactions contribute to its biological activity and suggest potential targets for drug design . Investigating these interactions further could guide drug development efforts.

Heterocyclic Chemistry

The synthesis of this compound involves interesting heterocyclic transformations. Understanding its reactivity and exploring related reactions could lead to novel synthetic methodologies or the discovery of other bioactive compounds .

Pyridine Derivatives

Given its pyridine-based structure, this compound may serve as a valuable building block for designing new derivatives. Researchers can explore modifications to enhance specific properties or tailor its biological activity .

Bioactivity Screening

Beyond its antitumor and antioxidant properties, additional bioactivity screenings are warranted. Investigating its effects on other cell lines and biological targets could reveal further applications .

properties

IUPAC Name

8-(2-ethoxyethylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-5-22-8-9-23-15-16-12-11(19(15)7-6-10(2)3)13(20)17-14(21)18(12)4/h10H,5-9H2,1-4H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUHDIQCXALWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-Ethoxyethylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione

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